molecular formula C12H17NO3 B5729329 2-Methoxy-6-(morpholin-4-ylmethyl)phenol

2-Methoxy-6-(morpholin-4-ylmethyl)phenol

Cat. No.: B5729329
M. Wt: 223.27 g/mol
InChI Key: MYUITUPMQAHZJC-UHFFFAOYSA-N
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Description

2-Methoxy-6-(morpholin-4-ylmethyl)phenol is a chemical compound of interest in medicinal chemistry research, featuring a phenolic core substituted with a methoxy group and a morpholine moiety. The integration of the morpholine ring, a common feature in pharmacologically active compounds, suggests potential for diverse biological interactions. This molecular architecture is often explored in the development of novel therapeutic agents. Compounds with similar benzhydryl, morpholine, and phenolic structures have been investigated for anti-inflammatory properties, demonstrating activity in reducing the expression of pro-inflammatory mediators like iNOS and COX-2 in cellular models . Furthermore, Schiff base analogs derived from 2-methoxyphenol scaffolds have shown affinity for estrogen receptors, indicating potential research applications in hormone-related studies . The presence of the morpholine group also aligns with its frequent use in drug design to improve aqueous solubility and metabolic stability. Researchers may value this compound as a building block for synthesizing more complex molecules or as a candidate for probing new biological pathways. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methoxy-6-(morpholin-4-ylmethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-15-11-4-2-3-10(12(11)14)9-13-5-7-16-8-6-13/h2-4,14H,5-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUITUPMQAHZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(morpholin-4-ylmethyl)phenol typically involves the reaction of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde with 2-morpholin-4-ylphenylamine in an ethanol solution. The mixture is stirred under reflux for one hour, and the resulting solution is left to crystallize, yielding red rod-shaped crystals .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(morpholin-4-ylmethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Substitution reactions often require strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of the nitro group would produce an amine derivative.

Scientific Research Applications

2-Methoxy-6-(morpholin-4-ylmethyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: It can be used in the synthesis of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(morpholin-4-ylmethyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the morpholine ring can interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared with morpholine-containing derivatives, Schiff bases, and heterocyclic analogs (Table 1).

Table 1: Structural Comparison of Key Compounds

Compound Name Substituents/Functional Groups Key Features Biological Activity Reference
2-Methoxy-6-(morpholin-4-ylmethyl)phenol Morpholinomethyl, methoxy, phenol Intramolecular H-bonds, π-π stacking Hypothesized anti-inflammatory
V4 (Morpholinopyrimidine derivative) 4-Methoxyphenyl, piperazinylpyrimidine Multi-component Petasis reaction product NO inhibition (anti-inflammatory)
MFIP (Fluorinated Schiff base) Trifluoromethylphenyl, imine Electron-withdrawing CF₃ group, DFT-studied Nonlinear optical (NLO) properties
HL2 (Benzimidazole derivative) Benzimidazole, methoxy Rigid heterocycle, NaHSO₃-mediated synthesis Antibacterial
2-[(E)-(3-Chloro-4-methylphenyl)imino]methyl]-6-methoxyphenol Chloro, methyl, imine Halogen substituent, enhanced lipophilicity Not reported

Key Observations :

  • Morpholine vs.
  • Electron-Donating vs.
  • Heterocyclic Substitutions : Benzimidazole derivatives (e.g., HL2) exhibit rigid planar structures, favoring DNA intercalation in antibacterial activity, contrasting with the flexible morpholine group .

Anti-Inflammatory Activity :

  • Morpholinopyrimidine derivatives (e.g., V4 and V8) inhibit NO production in LPS-stimulated macrophages at non-cytotoxic concentrations, attributed to the piperazine-pyrimidine core’s interaction with inflammatory enzymes .
  • The target compound’s morpholine group may similarly modulate enzyme activity, though direct evidence is lacking .

Antibacterial Activity :

  • Benzimidazole derivatives (HL2, HL3) show efficacy against Gram-positive bacteria, likely due to their planar structure disrupting cell membranes . The target compound’s Schiff base structure could exhibit similar mechanisms if tested.

Electronic and Catalytic Properties :

  • Fluorinated Schiff bases (e.g., MFIP) demonstrate high polarizability in DFT studies, making them suitable for optoelectronic applications . The target compound’s morpholine group may stabilize charge transfer processes, though this remains unexplored.

Q & A

Q. What are the established synthetic routes for 2-Methoxy-6-(morpholin-4-ylmethyl)phenol?

The compound is typically synthesized via condensation reactions . A common method involves reacting 2-hydroxy-3-(morpholin-4-ylmethyl)benzaldehyde with 4-methylaniline in refluxing ethanol, followed by recrystallization to obtain pure crystals (yield ~85%) . Key steps include:

  • Reagents : Ethanol (solvent), aldehydes, amines.
  • Conditions : Reflux (~78°C), 4–6 hours, inert atmosphere (N₂).
  • Purification : Recrystallization using ethanol or methanol.

Q. Example Reaction Setup :

ComponentRoleQuantity
Aldehyde derivativeElectrophile1.0 eq
4-MethylanilineNucleophile (amine)1.2 eq
EthanolSolvent50 mL

Q. Reference :

Q. What analytical techniques are used to characterize this compound?

  • X-ray crystallography : Determines 3D molecular conformation using SHELXL97 software .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon connectivity (e.g., δ ~9.34 ppm for phenolic –OH) .
  • IR spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹) .
  • GC-MS : Validates molecular weight (e.g., m/z 241 for parent ion) and purity .

Q. Reference :

Advanced Research Questions

Q. How to design anti-inflammatory activity assays for this compound?

  • Cell Model : Use LPS-stimulated RAW 264.7 macrophages .
  • Assays :
    • Measure pro-inflammatory cytokines (IL-6, TNF-α) via ELISA.
    • Quantify nitric oxide (NO) production using Griess reagent.
  • Controls : Include dexamethasone (positive control) and vehicle (negative control).
  • Dose-Response : Test concentrations (1–100 µM) to determine IC₅₀ values.

Q. Experimental Design Table :

ParameterDetail
Cell LineRAW 264.7 macrophages
LPS Concentration1 µg/mL
Incubation Time24 hours
Key MetricsIL-6, TNF-α, NO levels

Q. Reference :

Q. How can computational methods predict its electronic properties?

  • Density Functional Theory (DFT) : Use software (e.g., Gaussian 16) to calculate:
    • HOMO-LUMO gaps (reactivity).
    • Electrostatic potential maps (charge distribution).
  • Parameters : B3LYP functional, 6-311++G(d,p) basis set .
  • Applications : Predict sites for electrophilic/nucleophilic attack.

Q. Example DFT Results :

PropertyValue (eV)
HOMO Energy-6.32
LUMO Energy-2.15
HOMO-LUMO Gap4.17

Q. Reference :

Q. How to resolve contradictions in reported biological activities?

Contradictions (e.g., varying antimicrobial efficacy) may arise from:

  • Strain Variability : Test across multiple microbial strains (Gram+/Gram–).
  • Assay Conditions : Standardize inoculum size, growth media, and incubation time.
  • Compound Stability : Verify stability in DMSO/saline via HPLC .

Q. Case Study :

StudyMIC (µg/mL)Strain
A12.5S. aureus
B50.0E. coli

Methodological Fix : Re-evaluate under identical conditions with statistical validation (ANOVA).

Q. How to study metal complexation and coordination chemistry?

  • Synthesis : React with transition metals (e.g., Cu²⁺, Fe³⁺) in methanol .
  • Characterization :
    • UV-Vis Spectroscopy : Detect d-d transitions (e.g., λ ~600 nm for Cu²⁺).
    • EPR : Confirm paramagnetic properties.
    • X-ray Diffraction : Resolve coordination geometry (e.g., octahedral vs. square planar) .

Q. Example Complexation Data :

MetalCoordination NumberObserved λ (nm)
Cu²⁺4610
Fe³⁺6520

Q. Reference :

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